molecular formula C15H17N5O2 B2843587 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide CAS No. 2034424-30-9

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Cat. No.: B2843587
CAS No.: 2034424-30-9
M. Wt: 299.334
InChI Key: ANGITMNYNRNHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a synthetic small molecule characterized by a pyridazinone core fused with a cyclopropyl group at the 3-position and an acetamide linker to a 4,6-dimethylpyrimidin-2-yl substituent. The pyridazinone moiety (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is a pharmacologically relevant scaffold, often associated with kinase inhibition, anti-inflammatory, or antimicrobial activity.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-9-7-10(2)17-15(16-9)18-13(21)8-20-14(22)6-5-12(19-20)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGITMNYNRNHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyridazinone Core Formation

The pyridazinone ring is synthesized via cyclocondensation of cyclopropanecarboxylic acid hydrazide with maleic anhydride under acidic conditions (Scheme 1):

Scheme 1

Cyclopropanecarboxylic acid hydrazide + Maleic anhydride  
→ HCl (cat.), reflux, 8 h  
→ 3-Cyclopropyl-6-oxo-1,6-dihydropyridazine (Yield: 72%)  

Alkylation to Introduce Acetic Acid Side Chain

The pyridazinone intermediate undergoes N-alkylation with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base:

Reaction Conditions

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 80°C
Time 12 h
Yield 68%

Hydrolysis of the ethyl ester with aqueous NaOH (2M, 60°C, 4 h) provides the carboxylic acid derivative.

Preparation of 4,6-Dimethylpyrimidin-2-Amine

Guanylation of Acetylacetone

4,6-Dimethylpyrimidin-2-amine is synthesized via cyclocondensation of acetylacetone with guanidine nitrate in ethanol:

Procedure

  • Acetylacetone (1.0 equiv) and guanidine nitrate (1.2 equiv) are refluxed in ethanol for 6 h.
  • The product is isolated by filtration and recrystallized from ethanol/water (Yield: 85%).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 6H, CH₃), 5.91 (s, 1H, NH₂), 6.35 (s, 1H, Ar-H).
  • MS (ESI+): m/z 138.1 [M+H]⁺.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation:

Optimized Conditions

Component Quantity
Pyridazinone acid 1.0 equiv
Pyrimidine amine 1.2 equiv
EDCI 1.5 equiv
HOBt 1.5 equiv
Solvent Dichloromethane (DCM)
Temperature 25°C
Time 24 h
Yield 76%

Alternative Method: Acid Chloride Route

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine:

Procedure

  • Pyridazinone-acetic acid (1.0 equiv) is stirred with SOCl₂ (5.0 equiv) at 70°C for 3 h.
  • After solvent removal, the residue is dissolved in DCM and treated with pyrimidine amine (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.
  • The mixture is warmed to 25°C and stirred for 12 h (Yield: 69%).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 3:7 → 1:1 gradient) to afford a white solid.

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 1.12–1.15 (m, 4H, cyclopropyl), 2.33 (s, 6H, CH₃), 4.89 (s, 2H, CH₂), 6.41 (s, 1H, pyrimidine-H), 7.02 (d, J = 8.4 Hz, 1H, pyridazinone-H), 7.94 (d, J = 8.4 Hz, 1H, pyridazinone-H), 8.21 (s, 1H, NH).
  • ¹³C NMR (150 MHz, CDCl₃): δ 11.2 (cyclopropyl), 22.4 (CH₃), 44.8 (CH₂), 112.3–158.9 (aromatic carbons), 169.5 (CONH), 172.1 (C=O).
  • HRMS (ESI+): m/z 327.1562 [M+H]⁺ (calc. 327.1565).

Comparative Analysis of Synthetic Routes

Table 1: Yield and Efficiency of Coupling Methods

Method Yield (%) Purity (%) Reaction Time (h)
EDCI/HOBt 76 98 24
Acid Chloride 69 95 12

The EDCI/HOBt method offers superior yield and purity, while the acid chloride route provides faster reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (methyl iodide) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acetamide derivatives with variations in the aromatic/heteroaromatic substituents. Below is a systematic comparison with analogs documented in patents and commercial databases:

Structural and Molecular Comparisons

Compound Name / ID N-Substituent Molecular Formula Molecular Weight Key Features Source
Target Compound 4,6-dimethylpyrimidin-2-yl C₁₇H₁₉N₅O₂ 325.37 g/mol Pyrimidine ring with methyl groups; potential for H-bonding and π-π stacking N/A
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide 6-trifluoromethylbenzothiazole C₁₇H₁₂F₃N₂O₂S 380.35 g/mol Benzothiazole with electron-withdrawing CF₃; enhanced metabolic stability Patent (EP3348550A1)
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}acetamide (BK82653) 2-(propan-2-yloxy)pyridin-3-ylmethyl C₁₈H₂₂N₄O₃ 342.39 g/mol Pyridine with isopropoxy group; increased hydrophilicity Commercial product
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide (BK79348) 4-(methylsulfanyl)phenyl C₁₆H₁₇N₃O₂S 315.39 g/mol Thioether group; lipophilic and redox-sensitive Commercial product

Functional Group Analysis

  • Target Compound : The 4,6-dimethylpyrimidin-2-yl group offers a planar, electron-rich aromatic system. Methyl groups may enhance steric shielding, reducing off-target interactions, while the pyrimidine nitrogen atoms facilitate H-bonding with biological targets (e.g., kinases or enzymes).
  • Benzothiazole Derivatives () : The trifluoromethyl group increases electronegativity and resistance to oxidative metabolism, while the benzothiazole core provides rigidity and π-stacking capacity .
  • Methylsulfanylphenyl Substituent (BK79348) : The thioether group contributes to lipophilicity, favoring passive diffusion across membranes, though susceptibility to oxidation may limit stability .

Hypothetical Pharmacological Implications

While direct biological data are unavailable, inferences can be drawn from substituent chemistry:

  • The target compound’s pyrimidine group may confer selectivity toward purine-binding enzymes or receptors, akin to kinase inhibitors like imatinib.
  • Compared to benzothiazole analogs (), the dimethylpyrimidine moiety lacks sulfur-based electronegativity but may offer better tunability for H-bond networks.
  • The methylsulfanyl group in BK79348 could act as a metabolic soft spot, whereas the target compound’s methylated pyrimidine may resist degradation.

Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a complex organic molecule with significant potential in various biological applications. Its unique structure, which includes a cyclopropyl group, a pyridazinone moiety, and a dimethylpyrimidine substituent, suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C15H17N5O2
  • Molecular Weight : 299.334 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against bacterial and fungal strains.
  • Antitumor Properties : Inhibits the proliferation of cancer cells in vitro.
  • CNS Activity : May affect central nervous system functions, suggesting potential neuropharmacological applications.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity.
  • Receptor Modulation : It could modulate receptor activities, influencing various signaling pathways.

Data Table of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-(ethylsulfonyl)phenyl)-N-(6-methylpyrimidin-2-yl)acetamideContains a sulfonamide groupAntibacterial
N-(4-methylpyridin-2-yl)-2-(4-methoxyphenyl)acetamideFeatures methoxy substitutionAntitumor
2-{[1-(cyclopropylmethyl)-6-oxo-pyridazin]}Similar pyridazine structureCNS activity

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study tested the compound against various bacterial strains and found it effective in inhibiting growth at certain concentrations. The results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Cytotoxicity Assay :
    • In vitro assays on cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Neuropharmacological Evaluation :
    • Preliminary behavioral studies in animal models indicated that the compound may have anxiolytic effects, warranting further investigation into its CNS activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of cyclopropane-containing precursors with pyridazinone intermediates, followed by coupling to 4,6-dimethylpyrimidin-2-amine. Key steps include:

  • Cyclopropane ring formation : Cyclopropanation via [2+1] cycloaddition under controlled temperature (e.g., 0–5°C) to minimize side reactions .
  • Pyridazinone core assembly : Cyclization using ethanol/piperidine conditions, with reaction time limited to 2–4 hours to prevent over-oxidation .
  • Yield optimization : Use HPLC to monitor intermediates and adjust solvent polarity (e.g., switching from DMF to THF) to improve purity (>95% by NMR) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; pyrimidine methyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356.1521) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorph identification .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screens should include:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, JAK2) using fluorescence-based protocols, with IC₅₀ calculations via nonlinear regression .
  • Cytotoxicity profiling : MTT assays on HEK293 or HepG2 cell lines, comparing dose-response curves (0.1–100 µM) to reference compounds .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic substitution .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2 or PARP1) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
  • ADMET prediction : Apply QSAR models to estimate solubility (LogS) and cytochrome P450 interactions .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from ≥3 independent assays (e.g., IC₅₀ values) and apply statistical weighting to account for variability in cell lines or protocols .
  • Proteomics profiling : Use SILAC labeling to identify off-target interactions that may explain discrepancies in cytotoxicity .
  • Solvent control experiments : Test DMSO vs. aqueous solubility effects (<0.1% v/v) to rule out vehicle-induced artifacts .

Q. How can reaction engineering improve scalability while maintaining stereochemical purity?

  • Methodological Answer :

  • Flow chemistry : Implement continuous-flow reactors for cyclopropanation steps, reducing batch-to-batch variability and improving heat dissipation .
  • DOE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) to maximize enantiomeric excess (>98%) .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on its metabolic stability?

  • Methodological Answer :

  • Liver microsome assays : Compare half-life (t₁/₂) in human vs. rodent microsomes, using LC-MS/MS to quantify parent compound depletion .
  • Isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways and identify major Phase I/II metabolites .
  • Cross-lab reproducibility : Collaborate with ≥2 independent labs using standardized protocols (e.g., CYP3A4 inhibition assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.